molecular formula C6H12N2O B1476257 tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine CAS No. 2098066-58-9

tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine

Cat. No.: B1476257
CAS No.: 2098066-58-9
M. Wt: 128.17 g/mol
InChI Key: DJRTYRZZGZYFET-UHFFFAOYSA-N
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Description

Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine (THFP) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of THFP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

THFP is characterized by a fused furo-pyrrole ring system, which contributes to its diverse reactivity and interaction with biological targets. Its structure allows for various substitutions that can enhance or modify its biological properties. The compound's molecular formula is C₈H₉N, and its structure can be represented as follows:

THFP C8H9N\text{THFP }\quad \text{C}_8\text{H}_9\text{N}

The biological activity of THFP is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been suggested:

  • Enzyme Inhibition : THFP has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit LRRK2 (Leucine-rich repeat kinase 2), a target for treating Parkinson's disease .
  • Receptor Modulation : The compound's structure allows it to bind to receptors, potentially modulating signaling pathways related to neurodegenerative diseases and other disorders.

Biological Activities

THFP exhibits several notable biological activities, which are summarized in the table below:

Activity Description References
AntimicrobialDemonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and E. coli.
Anti-inflammatoryExhibits properties that may reduce inflammation in cellular models.
NeuroprotectivePotential applications in neuroprotection, particularly in models of Parkinson's disease.
AntitumorSome derivatives have shown promise in inhibiting tumor cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating various furo-pyrrole derivatives found that THFP and its analogs displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the furan moiety was crucial for this activity, suggesting a broad-spectrum potential against microbial pathogens .
  • Neuroprotective Effects : Research focused on THFP's role in neuroprotection highlights its ability to inhibit LRRK2 kinase activity. This inhibition could mitigate neuronal cell death associated with Parkinson's disease models, indicating a possible therapeutic application for neurodegenerative conditions .
  • Anti-inflammatory Properties : In vitro assays have demonstrated that THFP can reduce pro-inflammatory cytokine production in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Properties

IUPAC Name

1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-8-1-5-3-9-4-6(5)2-8/h5-6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRTYRZZGZYFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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